Cinanserin (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cinanserin (hydrochloride) is a potent, selective, and highly affinity 5-HT2 receptor antagonist. It has been studied for its potential therapeutic effects, particularly in the context of severe acute respiratory syndrome coronavirus (SARS-CoV) due to its ability to inhibit the 3C-like proteinase (3CLpro) of the virus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for cinanserin (hydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Análisis De Reacciones Químicas

Types of Reactions

Cinanserin (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of reduced analogs of cinanserin (hydrochloride).

Aplicaciones Científicas De Investigación

Antiviral Activity Against Coronaviruses

Cinanserin has been identified as an inhibitor of the 3C-like proteinase (3CLpro) of severe acute respiratory syndrome coronavirus (SARS-CoV) and related coronaviruses. This enzyme plays a critical role in the viral life cycle, making it a prime target for antiviral drug development.

Case Studies

- A study conducted by Kim et al. reported that cinanserin effectively inhibited SARS-CoV replication in cell cultures, with IC50 values demonstrating strong antiviral activity .

- Another investigation indicated that cinanserin also displayed moderate inhibition against SARS-CoV-2, with an effective concentration (EC50) value of approximately 20.61 μM .

Efficacy Against Feline Coronaviruses

Cinanserin's antiviral properties extend beyond human coronaviruses; it has also shown effectiveness against feline coronaviruses, particularly in treating feline infectious peritonitis (FIP).

Research Findings

- In laboratory settings, cinanserin was found to inhibit the replication of feline coronaviruses, which are associated with severe disease in cats. The compound acted as a reversible competitive inhibitor of the viral protease .

- A combination therapy involving cinanserin and other protease inhibitors demonstrated a synergistic effect in reducing viral load in infected feline cell cultures .

Potential Therapeutic Uses

Given its established role as a serotonin antagonist and its antiviral properties, cinanserin may have broader therapeutic implications.

Clinical Testing and Safety

- Cinanserin underwent preliminary clinical testing in the 1960s for various conditions related to serotonin dysregulation . Its safety profile suggests potential for repurposing in current antiviral therapies.

- The compound's cytotoxicity is relatively low, with studies indicating a median cytotoxic concentration exceeding 200 μM, making it a candidate for further optimization as an antiviral agent .

Data Summary Table

| Application Area | Mechanism of Action | IC50/EC50 Values | Notable Findings |

|---|---|---|---|

| Antiviral Activity Against SARS-CoV | Inhibition of 3CLpro | IC50: 5 - 34 μM | Strong reduction in viral replication |

| Antiviral Activity Against HCoV-229E | Inhibition of 3CLpro | IC50: ~19 - 34 μM | Effective in reducing viral RNA levels |

| Efficacy Against Feline Coronaviruses | Competitive protease inhibition | EC50: Nanomolar range | Synergistic effects with other inhibitors |

Mecanismo De Acción

Cinanserin (hydrochloride) exerts its effects primarily through its antagonistic activity on the 5-HT2 receptors. It binds to these receptors with high affinity, blocking the action of serotonin and thereby modulating neurotransmitter activity. Additionally, it inhibits the 3CLpro enzyme of SARS-CoV, interfering with the viral replication process .

Comparación Con Compuestos Similares

Similar Compounds

Mianserin: A tetracyclic antidepressant with similar 5-HT2 receptor antagonistic properties.

Mirtazapine: Another tetracyclic antidepressant with overlapping pharmacological effects.

Uniqueness

Cinanserin (hydrochloride) is unique in its dual role as a 5-HT2 receptor antagonist and an inhibitor of the 3CLpro enzyme of SARS-CoV. This dual functionality makes it a promising candidate for further research and development in both neuropharmacology and antiviral therapy .

Propiedades

Fórmula molecular |

C20H25ClN2OS |

|---|---|

Peso molecular |

376.9 g/mol |

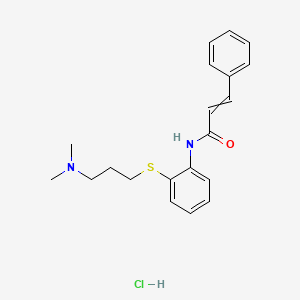

Nombre IUPAC |

N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide;hydrochloride |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H |

Clave InChI |

LXGJPDKYMJJWRB-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.